molecular formula C20H21N3O7S B2780843 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-70-8

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2780843
CAS RN: 868981-70-8
M. Wt: 447.46
InChI Key: NZTGSADIPVWFTE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a (3-(phenylsulfonyl)oxazolidin-2-yl)methyl group linked by an oxalamide moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via various organic reactions, including Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray crystallography, as is common for complex organic molecules .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Research has explored various synthetic methodologies and chemical reactions involving oxazolidin-2-ones, a class of compounds related to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones were prepared by condensation and used to generate N-acyliminium ions, which reacted with allyltrimethylsilane, showcasing a method for producing homoallylamines (Marcantoni, Mecozzi, & Petrini, 2002). Additionally, studies on oxazolidinone derivatives have revealed their interactions, such as weak hydrogen bonds and π-π stacking, which are crucial for understanding the structural aspects of these compounds (Nogueira et al., 2015).

Catalytic Reactions and Chemical Synthesis

Copper-catalyzed coupling reactions using oxazolidin-2-ones have been explored for their efficiency in forming bonds between (hetero)aryl chlorides and amides, showcasing the versatility of oxazolidin-2-ones in organic synthesis (De, Yin, & Ma, 2017). This highlights the potential application of compounds like this compound in facilitating complex chemical reactions.

Structural and Biological Studies

The crystal structures of oxazolidinone derivatives have been analyzed, providing insights into their molecular arrangements and interactions. These studies are fundamental for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and materials science (Cunico et al., 2010).

Mechanism of Action

Mode of Action

The mode of action of this compound is not well understood at this time. Given its complex structure, it is likely that it interacts with its targets in a multifaceted manner, potentially binding to or modifying multiple sites. More research is needed to elucidate the specific interactions and resulting changes .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential for interacting with multiple targets and pathways, it could have a variety of effects at the molecular and cellular levels. More research is needed to describe these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. The specific environmental influences on this compound’s action are currently unknown and warrant further investigation .

properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(1,3-benzodioxol-5-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S/c24-19(21-11-14-6-7-16-17(10-14)30-13-29-16)20(25)22-12-18-23(8-9-28-18)31(26,27)15-4-2-1-3-5-15/h1-7,10,18H,8-9,11-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTGSADIPVWFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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